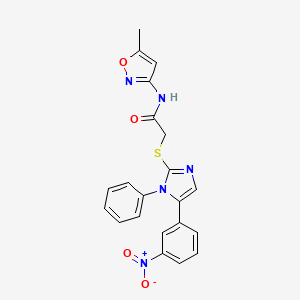
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
Übersicht
Beschreibung
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 123506-71-8 . It has a molecular weight of 165.19 . The compound is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is 1S/C9H11NO2/c1-6-4-7(2)9(12-3)10-8(6)5-11/h4-5H,1-3H3 . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde has a melting point of 84-86°C . It has a refractive index of n20/D 1.532 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis
The scientific research applications of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde primarily involve its use in the synthesis of novel compounds. For instance, it has been utilized in the Hantzsch synthesis to create a novel Dihydropyridines C-Glycosylated compound. This process incorporates glycosylated-based aldehydes, leading to the formation of complex compounds with potential pharmacological applications. The structural elucidation of these compounds is accomplished through various spectroscopy methods, demonstrating the chemical's versatility in green chemistry synthesis under ultrasound irradiation conditions (Sedaghat & Madjdpour, 2018).
Antioxidant Properties
Another significant application lies in its role in synthesizing compounds with antioxidant properties. Research has explored a series of 6-substituted-2,4-dimethyl-3-pyridinols, derived from related compounds, showcasing notable antioxidant capacities. These compounds have been evaluated for their effectiveness in inhibiting radical-initiated styrene autoxidations, highlighting some of the synthesized pyridinols as exceptionally potent phenolic chain-breaking antioxidants. This indicates the potential of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde derivatives in developing novel antioxidants (Wijtmans et al., 2004).
Hydrogen-bonded Structures
The chemical's derivatives have also been studied for their structural properties, particularly in forming hydrogen-bonded structures. For example, derivatives like 2-Methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde have been analyzed for their ability to form complex hydrogen-bonded frameworks. Such studies are critical for understanding the molecular interactions and stability of these compounds, which could have implications for their potential applications in material science or drug design (Cobo et al., 2009).
Organic Synthesis
Furthermore, research into the synthesis of chloromethyl and methoxy derivatives of pyridine, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, showcases the compound's role in developing intermediates for further chemical reactions. These studies highlight the methods for achieving high yields and purity of the desired products, essential for their application in more complex synthesis pathways or as reagents in chemical research (Gui, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)9(12-3)10-8(6)5-11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWDZLFOJIYEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241683 | |
| Record name | 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
CAS RN |
123506-71-8 | |
| Record name | 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123506-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)
![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)
![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)

![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B3224586.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3224595.png)


